3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine
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Overview
Description
3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction of a suitable pyridine precursor with a fluorinating agent. For example, the reaction of 3-bromo-4-nitropyridine N-oxide with a fluorinating agent can yield 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine by catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve the use of high-yield fluorinating agents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)). These methods are designed to be scalable and cost-effective, ensuring the availability of fluorinated pyridine derivatives for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents like Selectfluor®, reducing agents such as hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to optimize yields .
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are used in the development of radiolabeled compounds for imaging studies.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Fluorinated pyridines are used in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in enhanced biological activity and selectivity, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-iodopyridine: Another fluorinated pyridine derivative used as a building block in organic synthesis.
3-Fluoro-4-aminopyridine: A compound with applications in radiolabeling and imaging studies.
Uniqueness
3-Fluoro-4-(2-methylpyrrolidin-1-yl)pyridine is unique due to the presence of the 2-methylpyrrolidin-1-yl group, which can impart distinct physical and chemical properties compared to other fluorinated pyridines. This structural feature can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
3-fluoro-4-(2-methylpyrrolidin-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c1-8-3-2-6-13(8)10-4-5-12-7-9(10)11/h4-5,7-8H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBMJHFEECCIPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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